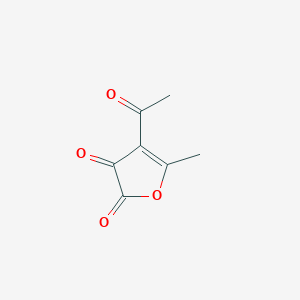
3-Perfluorohexyl-2-hydroxypropyl acrylate
Descripción general
Descripción
3-Perfluorohexyl-2-hydroxypropyl acrylate is a multifunctional compound that can be used as an acrylate, a catalyst, and photosensitive material . In the presence of strontium acetylacetonate, 3PFHA is able to catalyze the polymerization of diisocyanates .
Molecular Structure Analysis
The molecular formula of 3-Perfluorohexyl-2-hydroxypropyl acrylate is C12H9F13O3 . It has a molecular weight of 448.18 g/mol .Chemical Reactions Analysis
This chemical has been shown to react with titanium dioxide (TiO2) in the presence of UV light and generate reactive oxygen species that are able to decompose organic materials such as polyurethane foam or dioxins . 3PFHA also has been shown to be an effective means for removing strontium from water due to its ability to form stable complexes with this metal ion .Physical And Chemical Properties Analysis
3-Perfluorohexyl-2-hydroxypropyl acrylate has a boiling point of 250 °C (lit.), a density of 1.54 g/mL at 25 °C (lit.), and a refractive index of n20/D 1.358 (lit.) . Its flash point is >230 °F .Aplicaciones Científicas De Investigación
Proteomics Research
3-Perfluorohexyl-2-hydroxypropyl acrylate: is utilized in proteomics research due to its ability to interact with proteins and peptides . Its unique structure allows for the creation of specialized surfaces that can bind to proteins, facilitating the study of protein structures, functions, and interactions.
Medical Research
In medical research, this compound’s hydrophobic and oleophobic properties make it valuable for creating repellent coatings on medical devices. These coatings can reduce the adhesion of biological fluids, potentially decreasing the risk of infections and improving device longevity.
Environmental Research
Industrial Research
3-Perfluorohexyl-2-hydroxypropyl acrylate: finds applications in industrial research as a component in lubricants and coatings. Its stability under extreme conditions makes it suitable for use in machinery and equipment that operate in challenging environments.
Lubricant Additive
As a lubricant additive, the compound enhances lubrication, reduces friction, and extends the life of mechanical equipment . It is an important high-efficiency, environmentally friendly lubricant used in various industries.
Coating Material
This acrylate is used in the formulation of coating materials due to its ability to form durable, repellent surfaces . It is often included in paints and finishes that require resistance to water, oils, and other substances.
Catalyst in Polymerization
The compound acts as a catalyst in the presence of strontium acetylacetonate, facilitating the polymerization of certain monomers . This application is crucial in the production of polymers with specific properties.
Photosensitive Material
It serves as a photosensitive material in the development of photoresists and other light-sensitive products . Its perfluorinated side chains provide unique light-reactive characteristics that are essential in photolithography and related processes.
Safety and Hazards
Mecanismo De Acción
Mode of Action
The mode of action of this compound is likely through its participation in polymerization reactions. As an acrylate, it can react with a variety of substances to form polymers with different properties . The exact nature of these interactions and the resulting changes would depend on the specific conditions and reactants involved in the polymerization process.
Biochemical Pathways
The polymers formed from this compound could have various applications, including in the production of coatings, adhesives, and lubricants .
Pharmacokinetics
Safety data sheets indicate that this compound may cause skin and eye irritation, suggesting that it can be absorbed through the skin and eyes .
Result of Action
The primary result of the action of this compound is the formation of polymers with various properties, depending on the specific reactants and conditions used in the polymerization process . These polymers can then be used in a variety of applications, including as coatings, adhesives, and lubricants.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the temperature and pressure conditions can affect the rate and extent of the polymerization reactions in which this compound participates . Additionally, the presence of other substances, such as catalysts or inhibitors, can also influence these reactions. Safety data sheets indicate that this compound should be stored in a well-ventilated place and kept tightly closed .
Propiedades
IUPAC Name |
(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-hydroxynonyl) prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F13O3/c1-2-6(27)28-4-5(26)3-7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h2,5,26H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEMGMOJBUUPBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13CH2CH(OH)CH2OC(O)CH=CH2, C12H9F13O3 | |
| Record name | 2-Propenoic acid, monoester with 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-1,2-nonanediol (9CI) | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30895941 | |
| Record name | 3-(Perfluorohexyl)-2-hydroxypropyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30895941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Perfluorohexyl-2-hydroxypropyl acrylate | |
CAS RN |
146955-22-8, 127377-12-2 | |
| Record name | 3-(Perfluorohexyl)-2-hydroxypropyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30895941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-2-hydroxynonyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



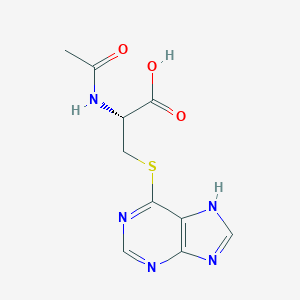
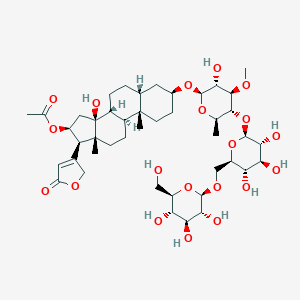
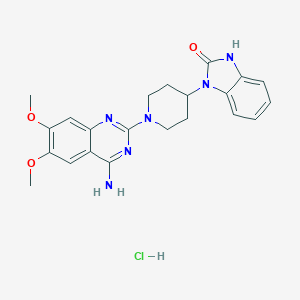
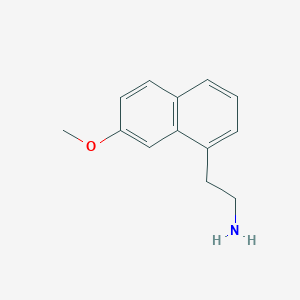

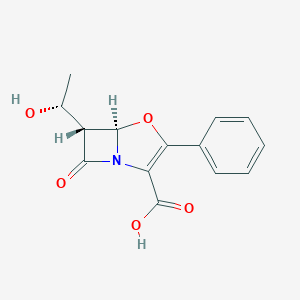
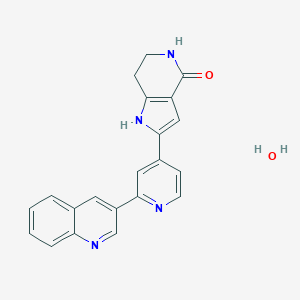
![6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B159469.png)
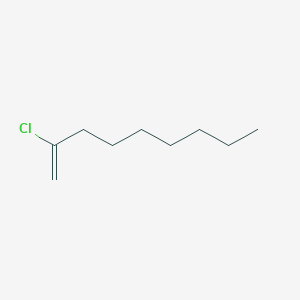
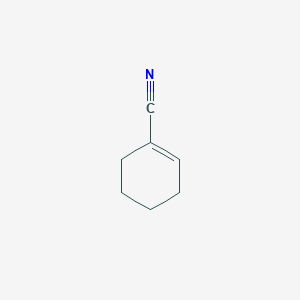
![6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde](/img/structure/B159474.png)

